1H and 13C NMR spectrum analysis of 2-(3-Bromophenyl)ethyl cyclohexyl ketone
1H and 13C NMR spectrum analysis of 2-(3-Bromophenyl)ethyl cyclohexyl ketone
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(3-Bromophenyl)ethyl cyclohexyl ketone
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(3-Bromophenyl)ethyl cyclohexyl ketone. As a molecule possessing distinct structural motifs—a substituted aromatic ring, an aliphatic chain, and a cycloalkyl ketone—it presents an excellent case study for applying fundamental and advanced NMR interpretation principles. This document is intended for researchers and drug development professionals, providing a detailed predictive analysis of the spectra, the rationale behind spectral assignments, and a robust experimental protocol for data acquisition.
Molecular Structure and Symmetry Analysis
A thorough analysis of the molecular structure is the foundational step in predicting and interpreting NMR spectra. The structure of 2-(3-Bromophenyl)ethyl cyclohexyl ketone is shown below, with a systematic numbering scheme to facilitate spectral assignment.
The molecule can be deconstructed into three key fragments:
-
The 3-Bromophenyl Group: An aromatic ring with a bromine substituent at the meta position. Due to the substituent, the four aromatic protons and six aromatic carbons are chemically distinct, leading to unique signals.
-
The Ethyl Linker: A two-carbon chain connecting the phenyl ring and the carbonyl group. The two methylene groups (Cα and Cβ) are in different chemical environments and will produce separate signals.
-
The Cyclohexyl Ketone Group: A cyclohexyl ring directly attached to the carbonyl carbon. The methine proton at the point of attachment (H1'') is unique. Assuming a rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the remaining five methylene groups (C2'' to C6'') may become averaged or present as complex, overlapping multiplets.[3] The ten protons on these five carbons will resolve into five distinct sets of signals due to their distance from the carbonyl group.
Based on this analysis, we anticipate 11 unique proton signals and 15 unique carbon signals in the ¹H and ¹³C NMR spectra, respectively.
Caption: Molecular structure of 2-(3-Bromophenyl)ethyl cyclohexyl ketone with labeling.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) are based on the influence of electronegative atoms and the magnetic anisotropy of π-systems.[4][5]
Key Principles:
-
Deshielding: Protons near electronegative atoms (like oxygen and bromine) or π-systems (the aromatic ring and carbonyl group) are "deshielded." This means they experience a stronger effective magnetic field and resonate at a higher chemical shift (further downfield).[4][6]
-
α-Protons: Protons on carbons adjacent (alpha) to a carbonyl group are deshielded and typically appear in the 2.0-2.7 ppm range.[7][8][9]
-
Aromatic Protons: Protons attached to a benzene ring typically resonate between 7.0 and 8.5 ppm.[10] The substitution pattern determines their exact shifts and coupling patterns.
-
Aliphatic Protons: Protons on sp³-hybridized carbons in alkyl chains and rings generally appear upfield, between 0.8 and 2.0 ppm.[11]
Predicted ¹H NMR Data
| Label | # of Protons (Integration) | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H4', H6' | 2 | ~7.40-7.45 | Multiplet | Aromatic protons ortho/para to the ethyl group and meta to Br. |
| H2', H5' | 2 | ~7.15-7.25 | Multiplet | Aromatic protons ortho/meta to Br and meta/para to the ethyl group. |
| Hβ | 2 | ~2.95 | Triplet (t) | Methylene protons adjacent to the aromatic ring (benzylic position). |
| Hα | 2 | ~2.75 | Triplet (t) | Methylene protons alpha to the carbonyl group, deshielded.[7][8] |
| H1'' | 1 | ~2.50 | Multiplet | Methine proton alpha to the carbonyl, highly deshielded. |
| H2'', H6'' (eq) | 2 | ~1.80-1.95 | Multiplet | Equatorial protons on the cyclohexyl ring, deshielded by proximity to C1''. |
| H2'', H6'' (ax) | 2 | ~1.60-1.75 | Multiplet | Axial protons on the cyclohexyl ring. |
| H3'', H5'' (eq) | 2 | ~1.40-1.55 | Multiplet | Equatorial protons on the cyclohexyl ring. |
| H4'' (eq) | 1 | ~1.30-1.40 | Multiplet | Equatorial proton on the cyclohexyl ring. |
| H3'', H5'' (ax) | 2 | ~1.20-1.30 | Multiplet | Axial protons on the cyclohexyl ring. |
| H4'' (ax) | 1 | ~1.10-1.20 | Multiplet | Axial proton, typically the most shielded cyclohexyl proton. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a direct map of the carbon skeleton.[3] Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single sharp line.[6]
Key Principles:
-
Carbonyl Carbons: The carbonyl carbon of a ketone is highly deshielded and appears far downfield, typically in the range of 190-220 ppm.[7][12][13]
-
Aromatic Carbons: Carbons in a benzene ring resonate between 110-160 ppm.[13] The carbon atom directly bonded to an electronegative substituent like bromine (ipso-carbon) will have its chemical shift significantly affected.
-
Aliphatic Carbons: sp³-hybridized carbons in alkyl chains and rings appear in the upfield region of the spectrum, generally from 10-60 ppm.[14] Carbons closer to the electron-withdrawing carbonyl group will be shifted further downfield.[13]
Predicted ¹³C NMR Data
| Label | Predicted δ (ppm) | Rationale |
| C=O | ~212.0 | Carbonyl carbon of a ketone, highly deshielded.[7][12] |
| C1' | ~142.5 | Aromatic quaternary carbon attached to the ethyl group. |
| C4' | ~131.5 | Aromatic C-H carbon para to the ethyl group. |
| C6' | ~130.0 | Aromatic C-H carbon ortho to the ethyl group. |
| C2' | ~129.5 | Aromatic C-H carbon ortho to the ethyl group. |
| C5' | ~127.0 | Aromatic C-H carbon meta to the ethyl group. |
| C3' | ~122.5 | Aromatic quaternary carbon attached to bromine (ipso-carbon). |
| C1'' | ~50.5 | Methine carbon alpha to the carbonyl. |
| Cα | ~42.0 | Methylene carbon alpha to the carbonyl. |
| Cβ | ~30.5 | Methylene carbon adjacent to the aromatic ring. |
| C2'', C6'' | ~29.0 | Methylene carbons on the cyclohexyl ring. |
| C3'', C5'' | ~26.0 | Methylene carbons on the cyclohexyl ring. |
| C4'' | ~25.5 | Methylene carbon on the cyclohexyl ring, most distant from the carbonyl. |
Experimental Protocol
Acquiring high-quality NMR spectra requires meticulous sample preparation and correctly set acquisition parameters.[15]
A. Sample Preparation Workflow
-
Weighing: Accurately weigh 15-25 mg of 2-(3-Bromophenyl)ethyl cyclohexyl ketone for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial.[16][17]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[17] The deuterium in the solvent is used by the spectrometer's lock system to maintain magnetic field stability.[16][18]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[18]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation and data acquisition.
B. Data Acquisition Parameters (Example: 400 MHz Spectrometer)
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to low sensitivity)
-
Conclusion
The structural analysis and prediction of the ¹H and ¹³C NMR spectra for 2-(3-Bromophenyl)ethyl cyclohexyl ketone provide a clear roadmap for its characterization. The ¹H NMR spectrum is expected to show distinct regions for the aromatic, alpha-to-carbonyl, and aliphatic protons, with complex multiplets defining the cyclohexyl ring. The ¹³C NMR spectrum will be characterized by a downfield ketone signal around 212 ppm, six aromatic signals, and seven distinct aliphatic signals. By following the detailed experimental protocol, researchers can acquire high-fidelity spectra to confirm these predictions and validate the structure of the compound, which is a critical step in any chemical research or drug development pipeline.
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